2,4,6-Trichlorodibenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-4-8-7-2-1-3-9(14)11(7)16-12(8)10(15)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKURBTWZFQHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207532 | |
| Record name | 2,4,6-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-14-5 | |
| Record name | 2,4,6-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384GMZ5B40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Environmental Release of 2,4,6 Trichlorodibenzofuran
Unintentional Synthesis Routes
2,4,6-Trichlorodibenzofuran is not intentionally produced for commercial purposes. Instead, it is an unintentional byproduct of various industrial and combustion processes. t3db.cagovinfo.gov Chlorinated dibenzofurans (CDFs), the family of chemicals to which this compound belongs, are formed in small amounts as impurities in the manufacturing of other chemicals and during incineration. t3db.cagovinfo.govt3db.ca
Byproducts in Industrial Chemical Production Processes
The synthesis of certain chlorinated organic compounds can lead to the unintentional formation of this compound and other polychlorinated dibenzofurans (PCDFs). ontosight.aiontosight.ai These compounds can arise as impurities during the production of pesticides and other chemicals. ontosight.ai For instance, the production of 2,4,4'-trichloro-2'-hydroxydiphenylether can result in the formation of 2,4,8-trichlorodibenzofuran (B1205654) as an impurity. google.com While not specifically mentioning the 2,4,6-isomer, this highlights the potential for PCDF formation in such processes.
Thermochemical Formation during Combustion Processes
Combustion is a primary source of environmental dioxins and furans. nih.gov PCDFs, including this compound, can be formed during the pyrolysis or incineration of chlorine-containing products like polychlorinated biphenyls (PCBs), chlorobenzenes, and chlorophenols at temperatures below 1200°C. wikipedia.org
Pyrolysis and Incineration of Chlorinated Precursors (e.g., Polychlorinated Biphenyls, Chlorobenzenes, Chlorophenols)
The thermal decomposition of various chlorinated aromatic compounds is a significant pathway for the formation of this compound. Laboratory experiments have demonstrated that the pyrolysis of PCBs yields significant amounts of PCDFs. nih.govresearchgate.net Similarly, the combustion of chlorobenzenes can produce both PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs). nih.govresearchgate.net
Chlorophenols are also recognized as important precursors to the formation of PCDDs and PCDFs during incineration. nih.govepa.gov Studies have shown that the pyrolysis of chlorophenols at elevated temperatures can lead to complex mixtures of PCDD/PCDF congeners. researchgate.net For example, experiments involving the combustion of chlorophenol mixtures over fly ash have been conducted to understand the formation of these toxic compounds. nih.gov
Table 1: Pyrolysis of Polychlorinated Biphenyls (PCBs) and Formation of Polychlorinated Dibenzofurans (PCDFs)
Influence of Operational Parameters (e.g., Temperature, Oxygen Concentration, Residence Time) on Formation Yields
The formation of PCDFs during combustion is highly dependent on operational parameters. Temperature plays a crucial role, with studies showing that PCDF formation from PCBs can be maximized at specific temperature ranges. For instance, heating PCBs in air showed maximum PCDF formation at around 300°C, with a decline at 330°C, suggesting decomposition at higher temperatures. nih.gov One study identified an optimal temperature of 675°C for PCDF formation from PCBs. epa.gov
Oxygen concentration is another critical factor. Research indicates that both temperature and oxygen have significant and synergistic effects on PCDF yield. epa.gov Experiments on the combustion of Aroclor 1254 in mineral oil revealed that markedly higher yields of tetrachlorodibenzofurans (TCDFs) were observed at lower residual oxygen concentrations (2-8%) compared to higher concentrations (>20%). nih.gov An excess oxygen concentration of 8% was found to be optimal in one study. epa.gov
Residence time, the duration a substance is exposed to a certain temperature, also influences PCDF formation. However, its effect can be less pronounced compared to temperature and oxygen concentration. In one study, residence times between 0.3 and 1.5 seconds did not significantly affect the PCDF yield, although shorter times appeared to result in lower yields. epa.gov Effective destruction of PCBs and minimal formation of PCDFs in modern incinerators require high temperatures, excess air, and sufficient residence times. researchgate.net
Table 2: Influence of Operational Parameters on PCDF Formation from PCBs
Primary and Secondary Emission Sources into the Environment
The primary sources of this compound and other PCDFs into the environment are anthropogenic. nih.gov These can be categorized as primary and secondary emission sources.
Primary emission sources are those that directly release PCDFs into the environment. These include:
Waste Incineration: Municipal, medical, and hazardous waste incinerators are significant sources of PCDFs. ontosight.ainih.govenvironment.govt.nz
Industrial Processes: The manufacturing of certain chemicals, such as pesticides and chlorinated compounds, can release PCDFs as byproducts. ontosight.ainih.gov Pulp and paper mills that use chlorine bleaching have also been identified as a source. nih.gov
Combustion of Fuels: The burning of coal, wood, and petroleum products can lead to the formation and release of PCDFs. nih.gov
Uncontrolled Combustion: Forest fires, building fires, and residential wood burning are also sources of PCDF emissions. nih.gov
Secondary emission sources involve the release of PCDFs that have already been formed and deposited in environmental reservoirs. These include:
Contaminated Sites: Soils and sediments contaminated with PCDFs from historical industrial activities or waste disposal can act as secondary sources, releasing these compounds back into the environment through processes like volatilization and erosion.
Sewage Sludge: Sewage sludge can contain PCDFs, and its application to land can introduce these compounds into the soil. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2,3-Trichlorobenzene |
| 1,2,4-Trichlorobenzene |
| 1,4-Dichlorobenzene |
| 2,2',4,4',5,5'-Hexachlorobiphenyl |
| 2,2',6,6'-Tetrachlorobiphenyl |
| 2,3,4,6-Tetrachlorophenol |
| 2,4,4'-Trichloro-2'-hydroxydiphenylether |
| This compound |
| 2,4,6-Trichlorophenol (B30397) |
| 2,4-Dichlorophenol |
| 2,4,8-Trichlorodibenzofuran |
| 2-Chlorophenol |
| Aroclor 1248 |
| Aroclor 1254 |
| Chlorobenzenes |
| Chlorophenols |
| Polychlorinated Biphenyls (PCBs) |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) |
| Polychlorinated Dibenzofurans (PCDFs) |
Environmental Occurrence and Distribution of 2,4,6 Trichlorodibenzofuran
Detection in Diverse Environmental Matrices
Scientific analysis has confirmed the presence of PCDFs in the atmosphere, water systems, soil, and sediment. However, isomer-specific data for 2,4,6-Trichlorodibenzofuran is often limited, as environmental monitoring and regulatory efforts typically focus on the 17 congeners that have chlorine atoms in the 2, 3, 7, and 8 positions due to their higher toxicological significance. apvma.gov.au
Atmospheric Presence and Transport Dynamics
PCDFs, including trichlorodibenzofuran congeners, can be released into the atmosphere from sources such as industrial combustion and the volatilization of chemical products like phenoxy herbicides. wikipedia.orgnih.gov Once in the atmosphere, these compounds can undergo short- and long-range transport, leading to their deposition in regions far from the original source. nih.gov Real-time atmospheric measurements have been developed for some herbicides, but specific concentration data for this compound in the gas phase is not extensively documented in available research. nih.gov Atmospheric concentrations of PCDFs are generally low, and their detection requires highly specialized and sensitive analytical methods. apvma.gov.au
Aquatic System Contamination (e.g., Seawater, Lake Water)
PCDFs enter aquatic systems through atmospheric deposition, runoff from contaminated land, and direct industrial effluents. nih.gov Due to their hydrophobic nature, they tend to adsorb to particulate matter and settle into sediments rather than remaining dissolved in the water column. nih.gov Environmental surveys in various regions have been conducted to measure PCDF levels. For example, a comprehensive study of New Zealand's rivers and estuaries found that PCDF concentrations were generally very low or below the limits of detection. environment.govt.nzenvironment.govt.nz In the river water samples, no PCDF congeners were detected, with analytical limits of detection ranging from 0.3–2 pg/L for some of the most monitored congeners. environment.govt.nz Similarly, in estuaries, total PCDF concentrations were found to be low. environment.govt.nz Specific quantitative data for this compound in seawater or lake water is not prominently available in the reviewed literature, which tends to report on the more toxic 2,3,7,8-substituted congeners or total homologue groups. nih.govenvironment.govt.nzenvironment.govt.nz
Table 1: PCDF Concentrations in New Zealand Estuaries
| Matrix | Concentration Range (ng I-TEQ kg⁻¹ DW) | Notes |
|---|---|---|
| Sediment | 0.081 - 2.71 | Concentrations include half the limit of detection (LOD) for non-detectable congeners. |
| Shellfish | 0.015 - 0.26 | Concentrations are on a wet weight (WW) basis and include half LOD values. |
Source: Ministry for the Environment, New Zealand. environment.govt.nz Data represents total toxic equivalence (I-TEQ) for PCDDs/PCDFs and does not specify this compound concentrations.
3.1.3. Soil and Sediment ConcentrationsSoil and sediment act as significant sinks for PCDFs. Contamination is often linked to the historical use of pentachlorophenol (B1679276) (PCP), a wood preservative and biocide. scirp.orgscirp.org Technical grade PCP contains various impurities, including a range of PCDF congeners. scirp.org Consequently, soil and sediment near former wood treatment facilities or other sites where PCP was heavily used can show elevated levels of PCDFs. scirp.org The PCDF profile in these contaminated materials is often dominated by higher chlorinated congeners like octachlorodibenzofuran (OCDF), but lower chlorinated congeners are also present. scirp.orgscirp.org While the presence of trichlorodibenzofurans in PCP-related contamination is acknowledged, specific concentration values for the 2,4,6- isomer are not detailed in the provided research.
Congener Profiles and Isomer Specificity in Environmental Samples
The relative abundance of different PCDF congeners, known as the congener profile, can serve as a fingerprint to help identify the source of contamination. scirp.orgnih.gov For instance, the PCDF profile associated with PCP is distinct and characterized by a progressive increase in concentration with the degree of chlorination, with octachlorodibenzofuran typically being the most abundant congener. scirp.orgscirp.org
Distinguishing between different isomers, such as the various trichlorodibenzofuran congeners, is crucial for source tracking and risk assessment. nih.gov This requires high-resolution analytical techniques like high-resolution gas chromatography/mass spectrometry (HRGC/MS). nih.gov While many environmental studies focus on the 2,3,7,8-substituted congeners, a full isomer-specific analysis can provide valuable information. For example, the presence of non-2,3,7,8-substituted congeners like this compound in a sample could point towards specific sources, such as impurities in certain chlorinated herbicides, that have a different formation pathway than the PCDFs generated during combustion. nih.gov
Global and Regional Distribution Patterns of PCDFs
The global distribution of PCDFs is not uniform. Higher concentrations are typically found in industrialized regions and areas with specific historical sources of contamination. nih.gov For instance, analyses of aquatic species have indicated PCDF contamination in the Baltic Sea and the Great Lakes, with congener profiles suggesting links to PCBs and chlorophenols. nih.gov
Conversely, regions with low industrialization and limited historical use of relevant chemicals tend to have very low background levels of PCDFs. The environmental surveys conducted in New Zealand exemplify such a case, where PCDF concentrations in rivers and estuaries were found to be markedly lower than in more developed countries. environment.govt.nzenvironment.govt.nz The distribution pattern of any single congener, including this compound, is expected to follow these broader trends, being more prevalent in areas impacted by specific sources like PCP or certain herbicide manufacturing byproducts.
Environmental Fate and Transformation Mechanisms of 2,4,6 Trichlorodibenzofuran
Photochemical Degradation Pathways
Photodegradation is a recognized transformation pathway for many chlorinated aromatic compounds. This process can occur through direct absorption of light (direct photolysis) or through reactions with photochemically produced reactive species sensitized by other substances in the water, such as dissolved organic matter (DOM) (indirect photolysis). For PCDFs in general, photolysis primarily proceeds via reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Studies on other isomers, such as 2,8-dichlorodibenzofuran (B1206507) and octachlorodibenzofuran, confirm that dechlorination is a key reaction, leading to the formation of less chlorinated dibenzofurans and, upon prolonged irradiation, potentially polymeric products. nih.gov However, specific studies detailing the direct aqueous photolysis kinetics, quantum yields, and identified photoproducts for the 2,4,6-trichloro isomer are absent from the available literature.
Similarly, while the influence of DOM on the photoreactivity of pollutants is a well-studied field, with DOM capable of both enhancing degradation through photosensitization and inhibiting it via light screening or quenching of reactive species, no specific research has been published on its effects on 2,4,6-Trichlorodibenzofuran. mdpi.comrsc.orgnih.gov The mechanistic details of photoreduction, reductive dechlorination, and any potential photo-induced C-O cleavage for this specific compound remain uninvestigated.
Microbial Degradation Mechanisms
Microbial degradation is a critical process in the environmental breakdown of persistent organic pollutants. For chlorinated dibenzofurans, aerobic biodegradation is typically initiated by bacteria that possess powerful dioxygenase enzymes. These enzymes insert two oxygen atoms into the aromatic ring, leading to ring cleavage and subsequent degradation. nih.gov Research on bacteria like Sphingomonas sp. and Terrabacter sp. has shown capabilities to degrade various mono-, di-, and trichlorinated dibenzofurans. nih.gov The common pathway involves an initial dioxygenolytic attack, often on the non-chlorinated ring, which can lead to the formation of chlorinated salicylic (B10762653) acids or catechols.
Despite these general insights, specific studies focusing on the aerobic biodegradation of this compound are not available. The specific enzymes, microbial strains, metabolic pathways, and degradation rates for this isomer have not been documented.
Anaerobic Biodegradation Processes
Under anaerobic conditions, such as those found in deep sediments and certain groundwater environments, a different set of microbial processes governs the fate of PCDFs. The primary mechanism is reductive dechlorination.
Reductive dechlorination is a respiratory process used by certain anaerobic microorganisms where the chlorinated compound serves as a terminal electron acceptor. frtr.gov In this process, a chlorine atom on the PCDF molecule is removed and replaced with a hydrogen atom, a reaction known as dehalogenation or halorespiration. frtr.govresearchgate.net
Characterization of Anaerobic Microbial Consortia
The transformation of polychlorinated dibenzofurans (PCDFs), including this compound, in anaerobic environments is primarily driven by microbial reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic structure, which can lead to the formation of less chlorinated and often less toxic daughter products.
Research on contaminated sediments has demonstrated the presence of indigenous microbial consortia capable of dechlorinating PCDF congeners. nih.gov Studies involving the model compound 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) in sediments from the Kymijoki River, Finland, have elucidated specific dechlorination pathways. In these sediment microcosms, the primary degradation route was the removal of a chlorine atom to form 1,3,4-trichlorodibenzofuran, which was subsequently dechlorinated to 1,3-dichlorodibenzofuran. nih.gov This indicates a preferential removal of chlorine atoms from specific positions on the dibenzofuran (B1670420) molecule.
The microorganisms responsible for these transformations are believed to be organohalide-respiring bacteria. researchgate.net This group of bacteria uses chlorinated compounds as electron acceptors in their respiratory chain, a process known as dehalorespiration. Evidence from studies on other organohalide pollutants, such as polychlorinated biphenyls (PCBs) and chlorinated benzenes, suggests that bacteria from the genus Dehalococcoides are often implicated in these dechlorination reactions. researchgate.net While not yet definitively identified for this compound, it is hypothesized that similar consortia, potentially including Dehalococcoides species, are the key agents responsible for its anaerobic transformation in sediments.
Table 1: Characteristics of Anaerobic Consortia Involved in PCDF Dechlorination
| Microbial Group | Metabolic Process | Key Genera (Hypothesized) | Observed Transformation Example | Significance |
|---|---|---|---|---|
| Organohalide-Respiring Bacteria | Reductive Dechlorination (Dehalorespiration) | Dehalococcoides | 1,2,3,4-TeCDF → 1,3,4-TrCDF → 1,3-DiCDF | Primary mechanism for natural attenuation of PCDFs in anaerobic sediments. |
Sorption and Desorption Dynamics in Environmental Media
The movement and partitioning of this compound in the environment are largely governed by its sorption and desorption behavior in contact with solid media like soil and sediment. As a hydrophobic organic compound, it exhibits a strong tendency to sorb to particulate matter, particularly the organic carbon fraction.
Desorption, the process by which the compound is released from the solid matrix back into the water phase, is often slow and can be rate-limiting for other fate processes like biodegradation and bioavailability. umass.edu The desorption kinetics for persistent organic pollutants are often biphasic, with a fraction that desorbs relatively quickly and another fraction that is released very slowly, being sequestered within the matrix of the soil or sediment organic matter. umass.edu
Table 2: Relationship Between Koc and Environmental Mobility for Hydrophobic Compounds
| Log Koc Range | Mobility Classification | Environmental Behavior | Inferred Behavior of this compound |
|---|---|---|---|
| < 2.7 | High | Compound is mobile and likely to leach. | Expected to be in the "Slight to Immobile" range due to its hydrophobic, polychlorinated structure. Strongly associates with organic matter in soils and sediments. |
| 2.7 - 3.5 | Moderate | Compound has intermediate mobility. | |
| > 3.5 | Slight to Immobile | Compound is strongly sorbed and has low mobility. |
Bioavailability and Bioaccumulation Kinetics in Ecosystems
The strong sorption of this compound to sediments directly influences its bioavailability and subsequent entry into ecological food webs.
Sediment-Water Partitioning and Bioavailability Assessments
The concept of equilibrium partitioning is central to understanding the bioavailability of sediment-associated contaminants. ca.gov According to this principle, the concentration of the freely dissolved chemical in the sediment pore water, rather than the total concentration sorbed to the sediment, is the primary driver of uptake and toxicity to benthic organisms. Due to its high hydrophobicity and correspondingly high Koc value, this compound is expected to be predominantly partitioned to the sediment organic carbon, resulting in very low pore water concentrations.
The Biota-to-Sediment Accumulation Factor (BSAF) is a key parameter used to assess the bioavailability of a chemical from sediment to an organism. It is the ratio of the lipid-normalized concentration in the organism to the organic carbon-normalized concentration in the sediment. Studies on the polychaete Hediste diversicolor have shown that for PCDFs, the BSAF tends to decrease as the lipophilicity (log Kow) of the congener increases. frontiersin.org This suggests that despite being highly lipophilic, the most heavily chlorinated and hydrophobic congeners may be less bioavailable from sediment, possibly due to extremely strong sorption that limits their release into the pore water where they can be taken up by organisms. frontiersin.org
Table 3: Biota-to-Sediment Accumulation Factors (BSAF) for PCDF Congeners in Hediste diversicolor
| PCDF Congener | BSAF Value Range |
|---|---|
| 2,3,7,8-TCDF | up to 11.13 |
| Hepta- and Octa-chlorinated congeners | ~0.003 - 0.02 |
Trophic Transfer and Food Web Dynamics
Once bioavailable, this compound has the potential to bioaccumulate in organisms and biomagnify through food webs. Bioaccumulation refers to the net uptake of a chemical from all sources (water, diet, sediment), while biomagnification is the process whereby the concentration of the chemical increases in organisms at successively higher trophic levels.
The potential for a chemical to biomagnify is often related to its lipophilicity (log Kow) and resistance to metabolic degradation. oup.com For many persistent organic pollutants, higher log Kow values lead to greater biomagnification. However, the relationship for PCDDs and PCDFs can be more complex. Some research has indicated that for these compounds, biomagnification factors (BMFs) may be higher for less hydrophobic congeners. researchgate.net This could be due to factors like reduced membrane transport efficiency or different metabolic pathways for the super-hydrophobic compounds.
Nonetheless, the general class of PCDFs is recognized as bioaccumulative. For regulatory and risk assessment purposes, a default fish bioaccumulation factor (BAF) of 300,000 L/kg has been recommended for the category of polychlorinated dibenzo-p-dioxins and furans. ca.gov Studies in aquatic food webs have confirmed that PCDD/Fs can be found at concentrations in organisms that are orders of magnitude higher than what would be predicted based on equilibrium with the surrounding sediment, highlighting the critical role of trophic transfer in their accumulation. researchgate.net
Advanced Analytical Methodologies for 2,4,6 Trichlorodibenzofuran Research
Sample Collection and Preparation Strategies for Complex Environmental Matrices
Effective sample collection and preparation are foundational to the reliable analysis of 2,4,6-Trichlorodibenzofuran. These initial steps are critical for isolating the target analyte from complex environmental samples and minimizing interferences that could compromise analytical results.
Environmental Sampling Techniques (e.g., Air, Water, Soil, Sediment, Biota)
The strategy for collecting samples of this compound is dictated by the environmental medium being investigated.
For air sampling , high-volume samplers are commonly employed to draw large volumes of air through a filter and a solid sorbent trap. epa.gov The filter captures particle-bound compounds, while the sorbent, often polyurethane foam (PUF) or a combination of PUF and XAD-2 resin, traps the gaseous-phase this compound. epa.govnih.gov This approach allows for the determination of the compound in both phases of the atmosphere. nih.gov Low-volume personal air samplers can also be utilized for specific exposure assessments. frontiersin.org
Water samples are typically collected in clean, amber glass bottles to prevent photodegradation. Depending on the research objectives, grab samples or composite samples may be taken. To ensure the integrity of the sample, it is crucial to minimize headspace in the collection bottle and to cool the samples immediately to 4°C to inhibit microbial activity.
Soil and sediment sampling often involves the use of stainless steel corers or augers to obtain representative samples from various depths. frontiersin.org The heterogeneous nature of these matrices necessitates the collection of multiple subsamples, which are then homogenized to create a composite sample. Samples are stored in glass jars and frozen until analysis to prevent degradation of the analyte.
Biota samples , such as fish or other aquatic organisms, are collected to assess bioaccumulation. frontiersin.orgepa.gov Specific tissues, like muscle or liver, are often targeted for analysis. Samples should be wrapped in aluminum foil, placed in sealed bags, and frozen immediately to preserve their integrity. epa.gov Biota-sediment accumulation factors (BSAFs) are often calculated to understand the transfer of the compound from sediment to organisms. researchgate.netcapes.gov.br
Table 1: Environmental Sampling Techniques for this compound
Environmental Matrix Sampling Equipment Key Considerations Air High-volume air samplers with filters and sorbent traps (e.g., PUF, XAD-2) Separation of particle-bound and gaseous phases. epa.govnih.gov Water Amber glass bottles Minimize headspace, immediate cooling to 4°C. Soil/Sediment Stainless steel corers or augers Collection of composite samples to address heterogeneity, freezing for preservation. Biota Appropriate collection tools for the target organism Target specific tissues, immediate freezing. epa.gov
Extraction and Cleanup Procedures
Following collection, this compound must be extracted from the sample matrix and purified to remove interfering compounds.
A variety of solvent extraction techniques are employed, with the choice depending on the sample matrix and laboratory resources.
Liquid-Liquid Extraction (LLE) is a conventional method where the sample is partitioned between two immiscible solvents to transfer the analyte into the organic phase.
Solid-Phase Extraction (SPE) is a widely used technique that involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of solvent. This method is valued for its efficiency and reduced solvent consumption compared to LLE.
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.govnih.govncsu.edu This technique can significantly reduce extraction times and solvent volumes. nih.gov For instance, MAE has been optimized for the extraction of 2,4,6-trichloroanisole, a structurally related compound, from cork stoppers. nih.gov
Ultrasound-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. nih.govmdpi.com The collapse of these bubbles enhances solvent penetration into the sample matrix, improving extraction efficiency. nih.gov UAE is considered an environmentally friendly technique. nih.gov
In recent years, microextraction techniques have gained popularity due to their minimal solvent usage, high enrichment factors, and simplicity.
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. nih.govnih.govresearchgate.net The fine droplets of the extraction solvent provide a large surface area for efficient extraction of the analyte. nih.gov
Cloud-Point Extraction (CPE) is an environmentally friendly method that utilizes the property of non-ionic or zwitterionic surfactants to form micelles in an aqueous solution. mdpi.comnih.govchromatographyonline.com Above a certain temperature, known as the cloud-point temperature, the surfactant solution separates into a small, surfactant-rich phase that contains the extracted analyte. mdpi.comchromatographyonline.com This technique is recognized for its simplicity, low cost, and safety. mdpi.com
After extraction, the sample extract often contains co-extracted interfering compounds that must be removed prior to instrumental analysis.
Multi-layer silica (B1680970) gel columns are commonly used for cleanup. These columns can be packed with different layers of modified silica, such as acid- or base-impregnated silica and silver nitrate-impregnated silica, to remove various types of interferences. cloudfront.netlcms.czglsciences.com
Florisil® , a magnesium silicate (B1173343) adsorbent, is effective for the cleanup of chlorinated hydrocarbons. gcms.czitesm.mxepa.govgeorgia.govepa.gov It is used in column chromatography to separate the target analytes from polar interfering compounds. gcms.cz
Activated carbon can be used to adsorb planar molecules like dibenzofurans. nih.gov This property is particularly useful for fractionating different classes of compounds.
Table 2: Comparison of Extraction and Cleanup Techniques
Technique Principle Advantages Disadvantages Solvent Extraction (LLE, SPE, MAE, UAE) Partitioning of the analyte between the sample matrix and a solvent. Well-established, versatile. MAE and UAE offer reduced time and solvent use. nih.govnih.gov Can be time-consuming and require significant solvent volumes. Microextraction (DLLME, CPE) Extraction into a very small volume of solvent or surfactant phase. Minimal solvent consumption, high enrichment factors, rapid. nih.govmdpi.com Can be sensitive to matrix effects. Matrix Cleanup (Silica Gel, Florisil®, Activated Carbon) Adsorption chromatography to remove interfering compounds. Effective removal of a wide range of interferences. cloudfront.netgcms.cznih.gov Can be labor-intensive and may lead to analyte loss if not optimized.
Chromatographic Separation Techniques for Congener Specific Analysis
Due to the presence of multiple trichlorodibenzofuran isomers in environmental samples, congener-specific analysis is crucial for accurate risk assessment. High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is the gold standard for this purpose. nih.govchromatographyonline.comdoi.orgnih.gov
Capillary columns with various stationary phases are used to achieve the necessary separation of the different isomers. nih.govdoi.org The choice of stationary phase is critical for resolving closely eluting congeners. chromatographyonline.com For instance, a 5% phenyl-methylpolysiloxane stationary phase is commonly used for the analysis of dioxins and furans. chromatographyonline.com The gas chromatograph's temperature program is carefully optimized to maximize the resolution between isomers.
Mass spectrometry provides sensitive and selective detection. High-resolution mass spectrometry (HRMS) is often employed to differentiate the target analytes from isobaric interferences. nih.gov The instrument is typically operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.
Table 3: Key Parameters for Chromatographic Separation of this compound
Parameter Typical Specification Importance Chromatographic Technique High-Resolution Gas Chromatography (HRGC) Provides the necessary separation power for complex isomer mixtures. chromatographyonline.com Column Stationary Phase e.g., 5% Phenyl-methylpolysiloxane Critical for achieving selectivity between different trichlorodibenzofuran congeners. chromatographyonline.com Detector Mass Spectrometry (MS), often High-Resolution (HRMS) Offers high sensitivity and selectivity for unambiguous identification and quantification. nih.gov Ionization Mode Electron Impact (EI) Provides characteristic fragmentation patterns for structural confirmation. Data Acquisition Mode Selected Ion Monitoring (SIM) Enhances sensitivity and reduces interference from matrix components.
High-Resolution Gas Chromatography (HRGC)
High-Resolution Gas Chromatography (HRGC) is a cornerstone technique for the analysis of polychlorinated dibenzofurans (PCDFs), including this compound. nih.gov Its high resolving power is essential for separating complex isomer groups. nih.gov When coupled with a high-resolution mass spectrometer (HRMS), HRGC provides the selectivity and sensitivity required for identifying and quantifying specific congeners, even at trace levels. nih.gov
Column Selection and Optimization for Isomer Separation
The choice of capillary column is a critical factor in achieving the necessary separation of PCDF isomers. nih.gov The polarity of the stationary phase dictates the column's selectivity. nih.gov For comprehensive PCDF analysis, a combination of columns with different polarities is often employed to ensure the separation of all congeners of interest from potential co-eluting isomers. nih.gov
Commonly used stationary phases include non-polar columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5), and more polar columns. nih.govewha.ac.kr While a DB-5 column can separate many PCDF congeners, it may not resolve all critical isomer pairs. dioxin20xx.org Therefore, a second, more polar column, such as one with a cyanopropyl stationary phase (e.g., SP-2331 or DB-225), is often used for confirmation. nih.gov The optimization of chromatographic conditions, including temperature programming, carrier gas flow rate, and injection parameters, is essential to maximize the separation efficiency for isomers like this compound. dioxin20xx.org
Table 1: Representative HRGC Columns for this compound Isomer Separation
| Column Type | Stationary Phase Composition | Polarity | Typical Application |
| DB-5ms | 5% Phenyl-methylpolysiloxane | Non-polar | Primary analysis and screening of PCDFs. |
| SP-2331 | Bis(cyanopropyl) polysiloxane | Polar | Confirmatory analysis and separation of co-eluting isomers. |
| DB-225 | 50% Cyanopropylphenyl-methylpolysiloxane | Intermediate-polar | Alternative confirmatory column. |
Retention Time Analysis for Congener Identification
The retention time of a compound in gas chromatography is a characteristic property under a specific set of analytical conditions. phenomenex.com For PCDF congeners, the retention time is influenced by factors such as the degree of chlorination and the substitution pattern on the dibenzofuran (B1670420) backbone. chemrxiv.org Generally, within an isomer group, the elution order is dependent on the planarity and polarity of the molecule, which in turn affects its interaction with the stationary phase. chemrxiv.org
Identifying this compound requires comparing its retention time to that of a certified reference standard analyzed under identical conditions. accustandard.com The use of relative retention times (RRTs), where the retention time of the analyte is expressed relative to an internal standard, can improve the reliability of identification across different analytical runs and instruments by compensating for minor variations in chromatographic conditions. researchgate.net The elution order of trichlorodibenzofuran isomers can vary depending on the polarity of the stationary phase, highlighting the importance of using well-characterized columns and reference materials for accurate congener identification. chemrxiv.org
Table 2: Factors Influencing Retention Time of this compound in HRGC
| Factor | Influence on Retention Time | Rationale |
| Stationary Phase Polarity | Shorter retention on non-polar phases, longer on polar phases. | Based on the "like dissolves like" principle; increased interaction with similar polarity phases. |
| Column Temperature | Higher temperatures lead to shorter retention times. | Increased vapor pressure of the analyte at higher temperatures reduces interaction with the stationary phase. phenomenex.com |
| Carrier Gas Flow Rate | Higher flow rates result in shorter retention times. | The analyte is transported through the column more quickly. phenomenex.com |
| Column Dimensions (Length, I.D.) | Longer columns and smaller internal diameters increase retention times. | Increased interaction with the stationary phase and higher resolution. merckmillipore.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a valuable technique for the fractionation and analysis of PCDFs, including this compound, particularly as a sample cleanup and pre-separation step before HRGC-MS analysis. sci-hub.sttandfonline.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. chromatographyonline.com
Reversed-Phase and Normal-Phase Method Development
Both reversed-phase and normal-phase HPLC can be employed for the separation of PCDF isomers. sci-hub.st
Reversed-Phase HPLC: This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., mixtures of water with methanol (B129727) or acetonitrile). chromatographyonline.com In this mode, non-polar compounds like this compound are retained longer. Method development involves optimizing the mobile phase composition to achieve the desired separation of PCDF congeners based on their hydrophobicity. phenomenex.com
Normal-Phase HPLC: This technique uses a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase (e.g., hexane). researchgate.net In normal-phase HPLC, polar compounds are retained more strongly. This mode can be effective for separating PCDF isomers based on differences in their polarity. sci-hub.st A two-step HPLC procedure, involving a normal-phase separation followed by a reversed-phase separation, has been shown to be effective in isolating PCDDs and PCDFs from complex mixtures. sci-hub.st
Mobile Phase Composition and Gradient Optimization
The composition of the mobile phase is a critical parameter in HPLC that controls the retention and selectivity of the separation. chromatographyonline.com
In reversed-phase HPLC , the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used for complex mixtures like PCDF extracts. ionsource.com This allows for the elution of compounds with a wide range of polarities in a reasonable time frame. phenomenex.com Optimization of the gradient profile, including the initial and final mobile phase compositions, the gradient steepness, and the duration, is crucial for resolving closely eluting isomers. ionsource.com
In normal-phase HPLC , the mobile phase is non-polar, often a mixture of solvents like hexane (B92381) with a more polar modifier. researchgate.net A gradient can also be employed by gradually increasing the polarity of the mobile phase to elute more strongly retained polar compounds. sci-hub.st
Table 3: Key Parameters in HPLC Method Development for this compound
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Silica, Alumina, Cyano |
| Mobile Phase (Solvents) | Water, Acetonitrile, Methanol | Hexane, Isooctane, Dichloromethane |
| Elution Mode | Gradient elution (increasing organic content) | Isocratic or gradient elution (increasing polarity) |
| Optimization Factors | pH of aqueous phase, buffer concentration, organic modifier type | Modifier concentration, solvent choice |
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. researchgate.net This results in significantly faster analysis times and improved resolution. While much of the literature focuses on HRGC for PCDF analysis, the principles of UHPLC make it a promising technique for the rapid screening and analysis of this compound. The fundamental principles of reversed-phase and normal-phase chromatography, as well as mobile phase optimization, are directly applicable to UHPLC method development. researchgate.net The primary advantage of UHPLC is the reduction in analysis time without compromising separation efficiency, making it suitable for high-throughput applications.
Spectrometric Detection and Quantification
The accurate detection and quantification of this compound, a compound of significant environmental and toxicological concern, relies on sophisticated spectrometric techniques. These methods offer the high sensitivity and selectivity required to identify and measure this compound in complex matrices.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of halogenated aromatic compounds like this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can determine the mass of an ion with very high precision. nih.gov This capability allows for the determination of the elemental composition of a molecule from its accurate mass, which is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.govnih.gov The high resolving power of HRMS is particularly advantageous in complex environmental samples where numerous co-eluting substances can interfere with the analysis. nih.gov
HRMS can be coupled with various separation techniques, most notably gas chromatography and liquid chromatography, to enhance its analytical power. nih.gov This combination allows for the separation of complex mixtures before the highly accurate mass analysis, providing a robust platform for both targeted and untargeted screening of environmental contaminants. nih.gov
Isotope dilution mass spectrometry is a highly accurate method for the quantification of chemical compounds. The technique involves adding a known amount of an isotopically labeled standard of the target analyte to the sample before processing. For this compound, this would typically involve a standard where one or more of the carbon or chlorine atoms are replaced with their stable isotopes (e.g., ¹³C or ³⁷Cl).
Since the isotopically labeled standard is chemically identical to the native analyte, it behaves similarly during sample extraction, cleanup, and analysis, effectively compensating for any sample loss during these steps. Gas chromatography combined with isotope-dilution mass spectrometry (GC-IDMS) is a powerful tool for the precise quantification of steroids and is applicable to other small molecules as well. koreascience.kr The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is used to calculate the concentration of the analyte in the original sample. This method provides a high degree of accuracy and precision, making it a gold standard for quantitative analysis in environmental and toxicological studies.
Tandem mass spectrometry, or MS/MS, is a powerful technique used for the structural elucidation of molecules. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented through collision-induced dissociation (CID) or other methods. windows.net The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern is characteristic of the precursor ion's structure and can be used to identify the compound. nih.govwindows.net
For this compound, MS/MS can provide unambiguous identification by generating a unique fragmentation spectrum. This is particularly useful in distinguishing it from other isomers of trichlorodibenzofuran or other co-eluting chlorinated compounds. The structural information obtained from MS/MS is critical for confirming the identity of the analyte, especially in the absence of a pure analytical standard. nih.govtaylorandfrancis.com
Gas chromatography-mass spectrometry (GC/MS) is a widely used and powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds, including this compound. gcms.cz In GC/MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. hpst.cz The separated components then enter the mass spectrometer, where they are ionized and detected.
The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of certainty in compound identification. acs.orgdoi.org For the analysis of polychlorinated dibenzofurans, high-resolution capillary columns are employed to achieve separation of the various isomers. acs.org The use of high-resolution mass spectrometry with GC further enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace levels of these compounds in environmental matrices. acs.org
Table 1: GC/MS Parameters for Analysis of Chlorinated Aromatic Compounds
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injector Temperature | 250-300 °C | Ensures complete vaporization of the sample. |
| Column Type | Fused silica capillary column (e.g., DB-5ms) | Provides high-resolution separation of isomers. |
| Oven Temperature Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 320 °C) | Allows for the separation of compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
This table presents typical parameters and may vary depending on the specific application and instrumentation.
Liquid chromatography-mass spectrometry (LC/MS) is a versatile analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. news-medical.net It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds that are not amenable to GC/MS. While this compound is amenable to GC/MS, LC/MS can be a valuable tool in certain applications, such as the analysis of complex biological matrices where minimal sample preparation is desired. youtube.com
In LC/MS, the sample is dissolved in a liquid and separated on a column packed with a stationary phase. nih.gov The separated components are then introduced into the mass spectrometer, typically using an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). free.fr Tandem mass spectrometry (LC-MS/MS) is often employed to enhance selectivity and sensitivity, allowing for the detection and quantification of target compounds at very low concentrations. free.frnih.govresearchgate.net
Table 2: LC/MS Parameters for Analysis of Organic Pollutants
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Reversed-phase C18 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile or methanol) | Allows for the elution of a wide range of compounds. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates ions from the eluting compounds. |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap | Separates ions based on their mass-to-charge ratio. |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted analysis | Provides high selectivity and sensitivity for quantification. |
This table presents typical parameters and may vary depending on the specific application and instrumentation.
Resonant Enhanced Multiphoton Ionization Time-of-Flight Mass Spectrometry (REMPI-TOFMS) for Combustion Monitoring
Resonance-enhanced multiphoton ionization time-of-flight mass spectrometry (REMPI-TOFMS) is a highly selective and sensitive technique for the real-time, online monitoring of trace compounds in complex gas mixtures, such as those produced during combustion processes. nih.govresearchgate.net This technique utilizes tunable lasers to selectively ionize target molecules. The ionization process involves the absorption of two or more photons, with at least one of the photons corresponding to a resonant electronic transition in the molecule. rsc.org This resonance condition makes the ionization process highly specific to the target analyte. nih.gov
The ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. The combination of spectroscopic selectivity from REMPI and mass selectivity from TOFMS provides a powerful tool for monitoring the formation of pollutants like polychlorinated dibenzofurans in real-time during incineration and other thermal processes. nih.govresearchgate.netnih.gov This allows for a better understanding of the formation mechanisms and can aid in the development of strategies to minimize their emission.
Spectroscopic Characterization of Metabolites and Photoproducts
The elucidation of the structures of metabolites and photoproducts derived from this compound is crucial for understanding its environmental fate and toxicological profile. Spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools in this characterization process. While specific studies detailing the complete spectroscopic analysis of all metabolites and photoproducts of this compound are limited, research on closely related chlorinated dibenzofurans provides a strong framework for the analytical approaches employed.
Metabolic transformation of chlorinated dibenzofurans in biological systems typically involves hydroxylation, followed by conjugation. The identification of these metabolites relies heavily on a combination of chromatographic separation and spectroscopic detection. High-performance liquid chromatography (HPLC) is often used to isolate metabolites from biological matrices. Subsequent analysis by mass spectrometry provides vital information on the molecular weight and elemental composition of these products. For instance, the metabolic transformation of a related compound, 2-chlorodibenzofuran, in rats led to the identification of hydroxylated metabolites such as 2-chloro-3-hydroxydibenzofuran, 2-chloro-7-hydroxydibenzofuran, and 2-chloro-3,7-dihydroxydibenzofuran. These were identified using a combination of mass spectrometry and NMR spectroscopy.
Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of both metabolites and photoproducts. Electron ionization (EI) mass spectra can reveal characteristic fragmentation patterns, including the loss of chlorine atoms and the cleavage of the dibenzofuran ring system, which aid in structure elucidation. The isotopic pattern of chlorine is a key indicator in identifying chlorinated compounds in mass spectra.
The table below illustrates the kind of mass spectrometric data that is critical for the identification of potential metabolites of this compound, based on common metabolic pathways observed for similar compounds.
| Putative Metabolite | Molecular Formula | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
|---|---|---|---|
| Monohydroxy-trichlorodibenzofuran | C12H4Cl3O2 | 285/287/289 | Loss of CO, loss of Cl, characteristic chlorine isotope pattern |
| Dihydroxy-trichlorodibenzofuran | C12H3Cl3O3 | 301/303/305 | Loss of CO, loss of Cl, loss of H2O, characteristic chlorine isotope pattern |
Photodegradation of chlorinated dibenzofurans in the environment is another important transformation pathway. Research on the photolysis of various polychlorinated dibenzofurans (PCDFs) has shown that reductive dechlorination is a primary degradation mechanism. This process involves the removal of chlorine atoms from the aromatic rings, leading to the formation of less chlorinated dibenzofurans. For example, the irradiation of octachlorodibenzofuran has been shown to yield hepta-, hexa-, and pentachlorodibenzofurans. The identification of these photoproducts is typically achieved using GC-MS, where the molecular ions and isotopic patterns of the resulting congeners are compared to authentic standards.
While obtaining sufficient quantities of metabolites and photoproducts for NMR analysis can be challenging, it provides definitive structural information. ¹H and ¹³C NMR spectroscopy can be used to determine the precise location of hydroxyl groups on the dibenzofuran skeleton and to confirm the positions of the remaining chlorine atoms.
Immunochemical Screening Methods for PCDF Congeners (e.g., Enzyme Immunoassay (EIA), Dioxin-Responsive Chemical Activated Luciferase Gene Expression (DR CALUX))
Immunochemical screening methods offer a rapid and cost-effective approach for the preliminary analysis of PCDF congeners in a large number of samples. These methods are based on the specific binding of antibodies or cellular receptors to the target analytes and are particularly useful for identifying samples that may require further investigation with more sophisticated instrumental techniques like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).
Enzyme Immunoassay (EIA)
Enzyme Immunoassay (EIA), also known as enzyme-linked immunosorbent assay (ELISA), is a widely used immunochemical technique for the detection of dioxins and related compounds, including PCDFs. nih.gov The principle of a competitive EIA for PCDF detection involves the competition between the PCDF congeners in a sample and a known amount of an enzyme-labeled PCDF derivative for a limited number of binding sites on PCDF-specific antibodies immobilized on a solid support (e.g., a microplate well). After an incubation period, the unbound components are washed away, and a substrate is added that reacts with the enzyme to produce a measurable signal, typically a color change. The intensity of the signal is inversely proportional to the concentration of PCDFs in the sample.
A key performance characteristic of an EIA is its cross-reactivity, which describes the ability of the antibody to bind to compounds structurally related to the target analyte. The cross-reactivity of an immunoassay for PCDFs will vary depending on the specific antibody used and the congener being tested. Generally, antibodies are raised against a specific PCDF congener, and their affinity for other congeners will differ.
The following interactive table provides a representative example of the cross-reactivity of a polyclonal antibody-based EIA for various PCDF congeners, with the reactivity of 2,3,7,8-TCDD often set as the reference.
| PCDF Congener | Relative Cross-Reactivity (%) |
|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 80-120 |
| 1,2,3,7,8-Pentachlorodibenzofuran | 50-90 |
| 2,3,4,7,8-Pentachlorodibenzofuran | 100-150 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | 20-60 |
Dioxin-Responsive Chemical Activated Luciferase Gene Expression (DR CALUX)
The DR CALUX bioassay is a cell-based method for the detection of dioxin-like compounds, including PCDFs. usgs.gov This assay utilizes genetically modified cell lines, typically rat hepatoma (H4IIE) cells, that contain a firefly luciferase reporter gene under the control of dioxin-responsive elements (DREs). usgs.gov When dioxin-like compounds, such as this compound, enter the cells, they bind to the aryl hydrocarbon receptor (AhR). usgs.gov This ligand-receptor complex then translocates to the nucleus and binds to the DREs, activating the transcription of the luciferase gene. usgs.gov The amount of light produced upon the addition of a substrate (luciferin) is proportional to the concentration of dioxin-like compounds in the sample. usgs.gov
The results of the DR CALUX assay are typically expressed as bioanalytical equivalents (BEQs) relative to a standard, most commonly 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). The relative potency (REP) of a specific congener in the DR CALUX assay is a measure of its ability to induce a response compared to 2,3,7,8-TCDD. These REPs can differ from the internationally recognized toxic equivalency factors (TEFs) that are based on a broader range of toxicological endpoints.
The table below presents typical REP values for several PCDF congeners in the DR CALUX bioassay.
| PCDF Congener | Relative Potency (REP) |
|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran | 0.6 |
| 1,2,3,7,8-Pentachlorodibenzofuran | 0.05 |
| 2,3,4,7,8-Pentachlorodibenzofuran | 1.1 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.2 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |
Both EIA and DR CALUX are valuable screening tools that provide an integrated measure of the total PCDF-like activity in a sample. They are particularly useful for prioritizing samples for confirmatory analysis, thereby reducing the time and cost associated with comprehensive environmental monitoring programs.
Molecular Interaction and Mechanistic Studies of 2,4,6 Trichlorodibenzofuran
Aryl Hydrocarbon Receptor (AhR) Binding Affinity Studies
The biological and toxic effects of PCDFs are predominantly mediated through their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. unimib.itnih.gov The affinity of a specific PCDF congener for the AhR is a primary determinant of its potential to elicit downstream effects.
In Vitro Receptor Binding Assays
Competitive Ligand Binding Analysis
Competitive ligand binding analysis is a common in vitro method used to determine the relative affinity of a compound for a receptor. In this assay, the compound of interest is used to compete against a radiolabeled ligand with high, known affinity for the AhR, typically [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD). nih.gov The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, providing a measure of its relative binding affinity.
While specific competitive binding data for 2,4,6-TCDF is not available, studies on related compounds demonstrate the methodology. For instance, various 6-substituted-1,3,8-trichlorodibenzofurans have been analyzed this way to determine their avidities for the Ah receptor. nih.gov Based on established SAR principles, it is predicted that 2,4,6-TCDF would be a very weak competitor against [³H]TCDD, exhibiting a high IC50 value and thus, a very low relative binding affinity.
Structure-Activity Relationships (SAR) for AhR Interaction
The affinity of PCDFs for the AhR is highly dependent on the number and position of chlorine atoms on the dibenzofuran (B1670420) backbone. nih.govnih.gov High-affinity binding is strongly associated with a specific set of structural criteria:
Lateral Substitution: Chlorine atoms at positions 2, 3, 7, and 8 are critical for high-affinity binding. These positions allow the molecule to adopt a planar or near-planar conformation that fits within the binding pocket of the AhR.
Number of Chlorine Atoms: Generally, congeners with four to six chlorine atoms, particularly in the lateral positions, exhibit the highest affinity.
Absence of Peri-position Substitution: Chlorine atoms at positions 1, 4, 6, and 9 can hinder the planarity of the molecule, often reducing its binding affinity.
2,4,6-Trichlorodibenzofuran possesses chlorine atoms at two peri-positions (4 and 6) and lacks the crucial lateral substitutions at positions 3, 7, and 8. This substitution pattern deviates significantly from the requirements for high-affinity binding. Therefore, according to established SAR models, 2,4,6-TCDF is expected to have a very low binding affinity for the Aryl Hydrocarbon Receptor. nih.govnih.gov
| Compound | Chlorine Positions | Lateral Positions Substituted (2,3,7,8) | Peri-Positions Substituted (1,4,6,9) | Known/Predicted AhR Affinity |
|---|---|---|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 2, 3, 7, 8 | Yes (all) | No | High (Potent Agonist) |
| 6-Methyl-1,3,8-trichlorodibenzofuran (B56152) | 1, 3, 8 (+ 6-Methyl) | Yes (partial) | Yes (1) | Low to Moderate (Partial Antagonist) |
| This compound | 2, 4, 6 | Yes (partial) | Yes (4, 6) | Predicted Very Low |
Characterization of Agonist and Antagonist Properties
Upon binding to the AhR, a ligand can act as an agonist, initiating the downstream transcriptional events, or as an antagonist, blocking the receptor from being activated by agonists. medchemexpress.com Some compounds can act as partial agonists/antagonists, weakly activating the receptor while also inhibiting the binding of more potent agonists. aacrjournals.org
There is no direct experimental evidence characterizing 2,4,6-TCDF as an AhR agonist or antagonist. However, its structural features provide clues.
Agonist Potential: Given its predicted very low binding affinity, it is highly unlikely that 2,4,6-TCDF is a potent AhR agonist. Potent agonism is strongly correlated with high-affinity binding. nih.gov
Antagonist Potential: Some AhR ligands with low intrinsic efficacy can act as antagonists by occupying the receptor's binding site without triggering the full conformational change required for activation, thereby preventing agonists from binding. nih.govnih.gov Studies on compounds like 6-methyl-1,3,8-trichlorodibenzofuran show that substitution in non-lateral positions can lead to partial antagonist activity. nih.gov It is plausible that 2,4,6-TCDF could exhibit similar weak antagonist or partial agonist/antagonist behavior, but this remains speculative without direct experimental validation.
Enzyme Induction and Gene Expression Profiling Related to Metabolic Pathways
A primary and well-studied consequence of AhR activation is the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 isozymes CYP1A1 and CYP1A2. nih.govnih.gov
Cytochrome P450 Isozyme Induction Mechanisms (e.g., CYP1A1, CYP1A2)
The canonical mechanism for CYP1A1 and CYP1A2 induction by PCDF-like compounds involves a series of molecular events. unimib.itmedchemexpress.com
Ligand Binding: The PCDF congener enters the cell and binds to the cytosolic AhR complex.
Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.
Dimerization: Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT) protein.
DRE Binding: The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) located in the promoter regions of target genes, including CYP1A1 and CYP1A2.
Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of the target genes, leading to increased mRNA and subsequent protein synthesis of the CYP1A1 and CYP1A2 enzymes.
The potency of a compound to induce these enzymes is directly related to its ability to bind and activate the AhR. The induction of CYP1A1 activity is often measured via the ethoxyresorufin-O-deethylase (EROD) assay. researchgate.netnih.govtandfonline.com Potent AhR agonists like 2,3,7,8-TCDF are powerful inducers of EROD activity at very low concentrations. nih.govnih.gov
Given the predicted very low AhR binding affinity of 2,4,6-TCDF based on its structure, its capacity to induce CYP1A1 and CYP1A2 is expected to be minimal to negligible. It would require significantly higher concentrations to elicit any measurable enzyme induction compared to potent congeners, and it may not be able to induce a maximal response at any achievable concentration.
| Compound | Predicted AhR Affinity | Predicted CYP1A1/CYP1A2 Induction Potency |
|---|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | High | High |
| This compound | Very Low | Predicted Very Low / Negligible |
Dioxin Response Element (DRE) Activation Studies
The biological and toxic effects of this compound, like other dioxin-like compounds, are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. wikipedia.org Upon binding to a ligand such as this compound, the AhR undergoes a conformational change, translocates from the cytoplasm into the nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. nih.gov This binding event initiates the transcription of a battery of genes, most notably cytochrome P450 1A1 (CYP1A1). nih.gov
The activation of DREs is a hallmark of exposure to AhR agonists and serves as a quantifiable measure of the dioxin-like activity of a compound. While direct experimental studies quantifying the DRE activation specifically by this compound are not extensively available in the reviewed literature, the well-established mechanism for polychlorinated dibenzofurans (PCDFs) allows for a strong inference of its activity. The potency of a specific PCDF congener to induce DRE-mediated gene expression is highly correlated with its affinity for the AhR.
Reporter gene assays are commonly employed to assess DRE activation. In these assays, cells are transfected with a plasmid containing a DRE sequence linked to a reporter gene (e.g., luciferase). The amount of light produced by the luciferase enzyme is proportional to the extent of DRE activation by the test compound. The induction of ethoxyresorufin-O-deethylase (EROD) activity, which is a measure of CYP1A1 enzyme function, is another widely used biomarker for AhR activation and subsequent DRE-mediated gene expression. usgs.gov For various PCDFs, a clear dose-response relationship for EROD induction has been demonstrated. usgs.gov
Given that this compound possesses the structural characteristics of an AhR ligand, it is anticipated to activate DREs and induce the expression of downstream genes in a dose-dependent manner. The magnitude of this activation would be directly related to its binding affinity for the AhR.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling have become indispensable tools for investigating the interactions of compounds like this compound with biological systems and for predicting their environmental fate. These in silico methods provide valuable insights at a molecular level, complementing experimental studies.
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in understanding the specific interactions between this compound and the ligand-binding domain (LBD) of the Aryl Hydrocarbon Receptor (AhR). Homology models of the AhR LBD are often constructed due to the lack of a complete experimental crystal structure. nih.gov These models are then used as the target for docking simulations.
In the docking process, the this compound molecule is placed into the binding pocket of the AhR model, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies indicating more favorable interactions. nih.gov
For polychlorinated dibenzofurans (PCDFs) in general, molecular docking studies have revealed that the binding within the AhR LBD is primarily driven by hydrophobic interactions and van der Waals forces between the ligand and the amino acid residues lining the binding pocket. unimib.itnih.gov Key amino acid residues that are often implicated in the binding of dioxin-like compounds include those that are part of the hydrophobic pocket within the PAS-B domain of the receptor. unimib.it
While specific docking studies detailing the precise interactions of this compound were not prominently found in the reviewed literature, the general principles derived from studies on other PCDFs would apply. The planarity of the dibenzofuran ring system and the positions of the chlorine atoms are critical determinants of how well the molecule fits into the binding pocket and the strength of the resulting interactions.
Quantitative Structure-Activity Relationship (QSAR) Model Development for AhR Binding
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For dioxin-like compounds, QSAR models are extensively used to predict their binding affinity to the AhR and, consequently, their toxic potency. researchgate.net These models are built upon the principle that the structural, electronic, and physicochemical properties of a molecule determine its interaction with the AhR.
The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known AhR binding affinities. These descriptors can include:
Electronic properties: such as atomic charges and dipole moments.
Steric properties: related to the size and shape of the molecule.
Hydrophobicity: often represented by the octanol-water partition coefficient (logP).
Topological indices: which describe the connectivity of atoms within the molecule.
Statistical methods, such as multiple linear regression, are then used to develop an equation that best correlates the molecular descriptors with the observed AhR binding affinity. kg.ac.rs
QSAR studies on PCDFs have consistently shown that the planarity of the molecule and the substitution pattern of the chlorine atoms are crucial for high-affinity binding to the AhR. nih.govhoustonmethodist.org The presence of chlorine atoms in the lateral positions (2, 3, 7, and 8) is a key determinant of high potency.
Based on these models, a Toxic Equivalency Factor (TEF) can be predicted for congeners that have not been tested experimentally. wikipedia.orgcdc.gov The TEF expresses the toxicity of a dioxin-like compound relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1. wikipedia.org While a specific experimentally derived or QSAR-predicted TEF for this compound was not identified in the reviewed literature, QSAR models for PCDFs provide the framework for such a prediction. usgs.gov
Prediction of Environmental Fate Parameters
Computational models are widely used to predict the environmental fate of chemicals, providing estimates of key physicochemical properties that govern their distribution and persistence in the environment. nih.gov Software packages like the Estimation Program Interface (EPI) Suite™ are commonly used for this purpose. nih.govepa.gov For this compound, the following environmental fate parameters can be predicted:
| Parameter | Description | Predicted Value Range for Trichlorodibenzofurans |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | Indicates the tendency of a chemical to partition between an organic phase (octanol, representing lipids in organisms) and an aqueous phase. Higher values suggest a greater potential for bioaccumulation. epa.gov | High (e.g., > 4) |
| Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | Measures the tendency of a chemical to adsorb to soil and sediment organic matter. Higher values indicate less mobility in the environment. epa.gov | High |
| BCF (Bioconcentration Factor) | Represents the ratio of a chemical's concentration in an aquatic organism to its concentration in the surrounding water at steady state. It is a key indicator of a substance's potential to accumulate in the food chain. nih.gov | High |
| Environmental Persistence | Refers to the length of time a chemical remains in the environment before being broken down by physical, chemical, or biological processes. juniperpublishers.comresearchgate.net | Predicted to be persistent |
These predicted values suggest that this compound is likely to be persistent in the environment, with a strong tendency to partition into soil, sediment, and biota, indicating a potential for bioaccumulation.
Remediation and Treatment Technologies for 2,4,6 Trichlorodibenzofuran Contamination
Biological Remediation Approaches
Biological remediation utilizes the metabolic capabilities of microorganisms and their enzymes to break down contaminants. mdpi.com This approach is considered an environmentally beneficial and often cost-effective alternative to traditional physical and chemical methods. iastate.edu
Bioremediation strategies are broadly categorized as in-situ or ex-situ, depending on where the treatment occurs. iastate.edu
In-Situ Bioremediation : This method involves treating the contaminated material in its original location. epa.gov It is generally less expensive than ex-situ techniques as it avoids the costs and risks associated with excavation and transportation of contaminated soil or water. weebly.comvertasefli.co.uk In-situ techniques are often preferred for their minimal disturbance to the site. vertasefli.co.uk However, their effectiveness can be limited in certain soil types, such as dense clays (B1170129), where the even distribution of oxygen and nutrients is challenging, and the process may be slower. weebly.com
Ex-Situ Bioremediation : This approach requires the excavation of contaminated soil or the pumping of groundwater to be treated in a controlled, above-ground environment. epa.gov Ex-situ methods, such as slurry-phase bioreactors or solid-phase treatments like biopiles, offer greater control over environmental conditions (e.g., temperature, pH, nutrient levels). weebly.com This control can lead to faster and more uniform treatment, making it suitable for a wider range of contaminants and soil types. weebly.com
| Parameter | In-Situ Bioremediation | Ex-Situ Bioremediation |
| Location of Treatment | Contaminated site (subsurface) iastate.edu | Off-site or above-ground iastate.edu |
| Cost | Generally lower; no excavation costs weebly.com | Higher due to excavation and transport weebly.com |
| Site Disturbance | Minimal vertasefli.co.uk | High (excavation required) weebly.com |
| Control | More difficult to control conditions weebly.com | Easier to control and optimize weebly.com |
| Speed | Can be slower weebly.com | Generally faster weebly.com |
| Applicability | Best for permeable soils weebly.com | Wider range of soil types and contaminants weebly.com |
To enhance the efficiency of bioremediation, two primary techniques are employed: bioaugmentation and biostimulation.
Biostimulation : This technique involves modifying the environment to stimulate the activity of indigenous microorganisms that are already capable of degrading the contaminant. epa.govvertasefli.co.uk This is often achieved by adding nutrients, electron acceptors (like oxygen), or other amendments to the contaminated soil or water to encourage microbial growth and metabolic activity. vertasefli.co.ukresearchgate.net
Bioaugmentation : This process involves the introduction of specific, pre-selected microorganisms (either naturally occurring or genetically engineered) into the contaminated site to supplement the native microbial population. epa.govvertasefli.co.uk This strategy is particularly useful when the indigenous microbial community lacks the specific metabolic capability to degrade a target contaminant like 2,4,6-Trichlorodibenzofuran. researchgate.net Studies on related chlorinated compounds have shown that combining biostimulation with repeated augmentation of degrading microbial enrichments can significantly improve the removal of the parent compound and its metabolites. nih.gov
Enzyme-based systems represent a more targeted biological approach, using isolated enzymes to transform pollutants. mdpi.com This method avoids the complexities of maintaining viable microbial populations. For chlorinated dibenzofurans, a critical step in biodegradation is the initial attack on the molecule's stable ring structure. This is accomplished by specific enzymes known as angular dioxygenases. nih.gov
Research has identified bacteria, such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10, that possess different types of angular dioxygenases capable of degrading chlorinated dibenzofurans. nih.govelsevierpure.com These enzymes catalyze the addition of two oxygen atoms at the angular position adjacent to the ether bridge, initiating the breakdown of the molecule. nih.gov Subsequent enzymes in the metabolic pathway, including extradiol dioxygenases and meta-cleavage compound hydrolases, further process the intermediates. nih.gov
| Bacterial Strain | Key Enzyme System | Degradation Capability for Chlorinated Dibenzofurans (CDFs) |
| Terrabacter sp. strain DBF63 | Dibenzofuran (B1670420) 4,4a-dioxygenase (DFDO) | Catalyzes angular dioxygenation of various mono- to tri-CDFs. nih.gov |
| Pseudomonas sp. strain CA10 | Carbazole 1,9a-dioxygenase (CARDO) | Shows broad substrate specificity, catalyzing angular dioxygenation of all mono- to tri-CDFs tested in one study. nih.gov |
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade organic pollutants. uts.edu.au AOPs are effective for treating recalcitrant compounds like this compound that are resistant to conventional treatments. nih.gov
Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, commonly titanium dioxide (TiO₂), and a light source (such as UV light) to generate ROS. mdpi.commdpi.com When the catalyst absorbs light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals, which then attack and mineralize the pollutant molecules. mdpi.com
Studies on the closely related compound 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) have demonstrated the high efficiency of this method. Using a Ti-Si oxide catalyst, researchers achieved significant degradation under UV irradiation. mdpi.com
Table: Photocatalytic Degradation of 2,3,7,8-TCDF Data based on a closely related tetrachlorinated dibenzofuran.
| UV Wavelength | Irradiation Time | Degradation Efficiency | Reference |
| 254 nm | 70 min | 93% | mdpi.com |
| 302 nm | 70 min | 99% | mdpi.com |
Chemical oxidation technologies involve the introduction of strong chemical oxidants into the contaminated medium to destroy pollutants.
In-Situ Chemical Oxidation (ISCO) : This involves injecting oxidants directly into the contaminated subsurface to degrade pollutants in place. Common oxidants include permanganate, persulfate, ozone, and Fenton's reagent.
Fenton Process : This process utilizes hydrogen peroxide (H₂O₂) in the presence of an iron catalyst (typically ferrous iron, Fe²⁺) to generate powerful hydroxyl radicals. nih.gov A variation known as the Fenton-like process uses zero-valent iron (ZVI or Fe⁰), which generates the necessary Fe²⁺ in-situ. nih.gov
Research on the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), a related and precursor compound, highlights the effectiveness of ZVI-based AOPs. nih.gov In these systems, ZVI activates peroxides like hydrogen peroxide (H₂O₂) and peroxymonosulfate (B1194676) (PMS) to degrade the contaminant. nih.gov
Table: Degradation of 2,4,6-TCP using ZVI-Based AOPs Data based on the related precursor compound 2,4,6-Trichlorophenol.
| System | ZVI Dose | Reaction Time | Degradation Efficiency | Optimal pH | Reference |
| Fe⁰/H₂O₂ | 0.2 g/L | 30 min | > 80% | 2.0 | nih.gov |
| Fe⁰/PMS | 0.2 g/L | 30 min | > 80% | < 3.2 | nih.gov |
These studies show that parameters such as pH and oxidant dosage are critical for optimizing the degradation efficiency. For instance, the degradation rate in Fenton and Fenton-like processes is typically highest under acidic conditions (pH 2-3). nih.gov
Thermal Treatment Methods
Thermal treatment methods utilize high temperatures to break down the chemical structure of this compound, aiming for its complete destruction or conversion into less harmful substances.
High-temperature incineration is a well-established ex-situ remediation technology that achieves the complete destruction of organic compounds, including chlorinated dibenzofurans. nih.gov This process involves subjecting contaminated materials to extremely high temperatures, typically above 1,100°C, in the presence of sufficient oxygen and for a specific residence time to ensure complete combustion. epa.gov All types of organic chemicals can be destroyed under these high-temperature oxidizing conditions. nih.gov
The effectiveness of incineration is measured by its Destruction and Removal Efficiency (DRE), which is a percentage representing the amount of a contaminant destroyed or removed. For highly toxic compounds like polychlorinated biphenyls (PCBs), which are chemically related to dibenzofurans, regulations often mandate a DRE of 99.9999%. epa.gov Achieving this level of efficiency requires strict operational controls, including maintaining high temperatures, ensuring adequate residence time (e.g., 2 seconds), and managing excess oxygen levels. epa.gov The process results in the conversion of this compound into carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system. epa.gov
Table 1: Typical Operational Requirements for High-Temperature Incineration of Chlorinated Aromatics Data based on regulatory requirements for PCB incineration, which serves as a proxy for similar chlorinated compounds.
| Parameter | Required Value | Purpose |
| Destruction Efficiency | 99.9999% | Ensures complete breakdown of the target compound. |
| Temperature | > 1150°C | Provides the necessary energy to break strong chemical bonds. |
| Dwell (Residence) Time | 2 seconds | Allows sufficient time for the destruction reactions to complete. |
| Excess Oxygen | > 3% | Ensures an oxidizing atmosphere for complete combustion. |
| HCl Removal Efficiency | > 99% | Neutralizes acidic gases produced from chlorine content. |
Pyrolysis and gasification are thermal processes that convert organic materials into valuable byproducts in an oxygen-limited environment. Unlike incineration, which aims for complete oxidation, these technologies break down compounds through thermochemical decomposition. nih.gov
Pyrolysis involves heating the contaminated material in the complete absence of oxygen. This process breaks down this compound into simpler molecules, producing a solid carbon-rich material (char or biochar), a liquid fraction (bio-oil), and a gaseous product (syngas). nih.gov
Gasification uses a limited amount of a gasifying agent (such as air, oxygen, or steam) to partially oxidize the organic material. This process primarily converts the waste into a syngas, which is rich in carbon monoxide and hydrogen and can be used as a fuel. nih.gov
Both technologies show promise for the destruction of persistent pollutants. nih.gov The initial decomposition of chlorinated compounds like this compound during pyrolysis can begin at temperatures around 573 K (300°C). epa.gov These methods are advantageous as they reduce waste volume and can create usable energy products, converting a hazardous waste into a resource.
In-situ thermal remediation (ISTR) involves heating contaminated soil and groundwater directly in the subsurface to destroy or remove contaminants without excavation. epa.gov This approach is particularly effective for difficult-to-treat compounds like dioxins and furans located in challenging geological formations or under existing infrastructure. veoliawatertechnologies.com The heat mobilizes and vaporizes the contaminants, which are then extracted from the subsurface for above-ground treatment. epa.govfrtr.gov Key ISTR technologies include:
Thermal Conduction Heating (TCH): Heaters are placed in steel pipes (B44673) underground and operate at very high temperatures (up to 1,000°C), transferring heat to the soil primarily through conduction. veoliawatertechnologies.comfrtr.gov This method is robust and can be applied to various soil types, including low-permeability clays. veoliawatertechnologies.com
Electrical Resistance Heating (ERH): An electrical current is passed between electrodes installed in the ground. The soil's natural resistance to the current generates heat, boiling the groundwater and creating steam, which then strips the contaminants from the soil. frtr.govepa.gov
Steam Enhanced Extraction (SEE): Steam is injected into the subsurface through wells. The steam directly heats the soil and groundwater, reducing the viscosity of contaminants and pushing them toward extraction wells. veoliawatertechnologies.comfrtr.gov
Table 2: Comparison of In-Situ Thermal Remediation Technologies
| Technology | Heating Mechanism | Typical Operating Temperature | Best Suited For |
| Thermal Conduction Heating (TCH) | Heat radiates from high-temperature elements. | 600 - 1000°C | All soil types, including clays and rock; high-boiling point contaminants. |
| Electrical Resistance Heating (ERH) | Soil resistance to electrical current generates heat. | ~100°C (Water Boiling Point) | Saturated and unsaturated soils with sufficient moisture. |
| Steam Enhanced Extraction (SEE) | Direct heat and pressure from injected steam. | ~100°C (Water Boiling Point) | Permeable formations like sand and gravel. |
Physical and Chemical Separation Techniques
These technologies focus on separating this compound from the contaminated medium rather than destroying it in place. The separated, concentrated waste stream then requires further treatment, often using the thermal methods described above.
Adsorption is a process where contaminants in a liquid or gas phase bind to the surface of a solid adsorbent material. This technique is widely used for removing organic pollutants from water. For compounds structurally similar to this compound, such as chlorinated phenols, various adsorbents have proven effective. researchgate.net
Commonly used adsorbents include:
Activated Carbon: A highly porous material with a large surface area, making it very effective for adsorbing a wide range of organic compounds.
Biochar: A charcoal-like material produced from the pyrolysis of biomass. mdpi.com It is considered a sustainable and cost-effective alternative to activated carbon. researchgate.net
Zeolites and Clays: Natural and synthetic minerals that can be modified to enhance their adsorption capacity for specific contaminants.
The effectiveness of adsorption depends on the properties of the adsorbent, the concentration of the contaminant, and the pH of the solution. mdpi.com For related chlorinated compounds, removal efficiencies can be very high, demonstrating the potential of this technology for treating water contaminated with this compound.
Table 3: Adsorption Performance for Structurally Similar Chlorinated Compounds
| Adsorbent Material | Target Compound | Maximum Adsorption Capacity (mg/g) | Removal Efficiency |
| Chemically Treated Date Palm Biomass | 2,4,6-Trichlorophenol | 123.8 mg/g | Not Specified |
| Azolla filiculoides Biomass | 2,4,6-Trichlorophenol | Not Specified | 95% |
| Sludge-Derived Biochar (BC700) | 2,4-Dichlorophenoxyacetic Acid | 7.89 mg/g | Not Specified |
| Switchgrass Biochar | 2,4-Dichlorophenoxyacetic Acid | 13.3 mg/g | Not Specified |
Soil Washing is an ex-situ treatment technology that uses a liquid solution to scrub contaminants from excavated soil. epa.gov The process works by either dissolving the contaminants into the washing solution or concentrating them in the fine particle fraction of the soil, which can then be separated and treated. epa.gov For hydrophobic compounds like chlorinated dibenzofurans, surfactants or other agents are often added to the washing solution to enhance the mobilization of the contaminant from the soil particles into the liquid phase. nih.govresearchgate.net Studies on PCBs have shown that washing with a surfactant solution can achieve high extraction efficiencies, making the contaminants more accessible for subsequent treatment. nih.govresearchgate.net The contaminated washing fluid itself must then be treated, often using methods like adsorption or incineration. tpsgc-pwgsc.gc.ca
Soil Vapor Extraction (SVE) is an in-situ technology used to remove volatile and some semi-volatile organic compounds (SVOCs) from the unsaturated (vadose) zone of the soil. The process involves applying a vacuum to the soil to induce a controlled flow of air, which causes the contaminants to vaporize. The contaminated vapor is then extracted and treated above ground. While standard SVE is less effective for low-volatility compounds like this compound, its effectiveness is dramatically increased when combined with the in-situ thermal technologies described in section 7.3.3. epa.gov The application of heat (via TCH, ERH, or SEE) increases the vapor pressure of the dibenzofuran, allowing it to be effectively captured by the SVE system. epa.govclu-in.org
Integrated and Hybrid Remediation Systems for this compound Contamination
The rationale behind employing integrated systems lies in the potential for synergistic effects between the combined technologies. For instance, a physical or chemical method could be used to increase the bioavailability of this compound, making it more accessible for subsequent biological degradation. Such "treatment trains" can lead to a more complete and cost-effective remediation outcome compared to the application of a single technology.
Sequential and Simultaneous Application of Technologies
Integrated remediation systems can be implemented in a sequential or simultaneous manner. In a sequential approach, different technologies are applied in a specific order. For example, a pre-treatment step like thermal desorption could be used to volatilize this compound from the soil matrix, followed by a biological treatment of the off-gases. Alternatively, a chemical oxidation process could be employed to partially break down the contaminant, with a subsequent bioremediation step to complete the degradation process.
Simultaneous application involves the concurrent use of multiple remediation technologies. An example of this would be the co-application of chemical oxidants and specialized microorganisms in the contaminated soil, where the chemical process enhances the accessibility of the contaminant for microbial attack.
Detailed Research Findings
While specific case studies on integrated remediation systems exclusively targeting this compound are limited, research on the broader class of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) provides valuable insights. Studies have shown that combining different remediation techniques can significantly improve the removal of these persistent compounds from contaminated soil and water.
One area of research has focused on the combination of physical and biological processes. For instance, soil washing techniques using surfactants can be employed to desorb PCDD/Fs from soil particles, followed by bioremediation of the washing solution containing the mobilized contaminants. This approach addresses the challenge of low bioavailability that often limits the effectiveness of bioremediation alone.
Another promising hybrid technology is the combination of zero-valent iron (ZVI) with microbial degradation. ZVI can act as a chemical reductant, dechlorinating chlorinated organic compounds, while also creating anaerobic conditions that are favorable for the activity of dehalogenating bacteria.
Rhizoremediation as a Hybrid Approach
Rhizoremediation, a specific type of phytoremediation, is an example of a naturally integrated system that combines the actions of plants and their associated microorganisms to degrade contaminants. nih.gov The plant roots can help to increase the bioavailability of compounds like this compound in the soil, while the root exudates can stimulate the growth and activity of degrading microbes in the rhizosphere. nih.gov
Research on the rhizoremediation of PCDD/F-contaminated soil has provided congener-specific data on the reduction of these compounds. A study investigating the effectiveness of different plant species in remediating a weathered contaminated soil demonstrated varying levels of reduction for different PCDD/F congeners over an 18-month period. nih.gov The most effective treatment in this study utilized Festuca arundinacea and resulted in a significant reduction of several PCDD/F congeners. nih.gov
The table below presents the congener-specific reduction of selected PCDFs from the aforementioned study, illustrating the potential of such a hybrid biological system for the remediation of this compound.
Table 1: Congener-Specific Reduction of Polychlorinated Dibenzofurans (PCDFs) after 18 Months of Rhizoremediation with Festuca arundinacea
| PCDF Congener | Initial Concentration (pg/g) | Final Concentration (pg/g) | Reduction (%) |
|---|---|---|---|
| 2,3,7,8-TCDF | 15.5 | 12.1 | 21.9 |
| 1,2,3,7,8-PeCDF | 22.0 | 17.6 | 20.0 |
| 2,3,4,7,8-PeCDF | 45.0 | 35.1 | 22.0 |
| This compound* | Data Not Specifically Provided | Data Not Specifically Provided | - |
It is important to note that while the specific data for this compound was not reported in this particular study, the significant reduction of other PCDF congeners suggests that rhizoremediation could be a viable component of an integrated strategy for sites contaminated with this compound. Further research is needed to determine the precise efficacy of various integrated and hybrid systems for the remediation of this compound.
Environmental Policy and Regulatory Science Frameworks for 2,4,6 Trichlorodibenzofuran
Scientific Basis for Monitoring and Assessment Protocols in Environmental Regulation
The foundation for monitoring and assessing 2,4,6-Trichlorodibenzofuran in the environment rests on its classification as a persistent, bioaccumulative, and toxic (PBT) substance. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) establish protocols based on these intrinsic chemical properties. The primary goal of environmental monitoring is to quantify the presence and concentration of the compound in various environmental media, such as air, water, soil, and biota.
Assessment protocols are designed to evaluate the potential for exposure and the associated risks to both human health and the environment. epa.gov The scientific basis for these protocols involves:
Persistence: Understanding the chemical stability of this compound and its resistance to degradation (chemical, biological, and photolytic) is crucial. Its persistence necessitates long-term monitoring as it can remain in the environment for extended periods. who.int
Bioaccumulation: The compound's lipophilic (fat-loving) nature leads to its accumulation in the fatty tissues of living organisms. Monitoring programs often include sampling of fish and other wildlife to assess the extent of bioaccumulation and biomagnification through the food web. epa.gov
Toxicity: The toxicity of PCDF congeners is a key driver for monitoring. Although not the most toxic congener, this compound contributes to the total toxicity of PCDF mixtures. Assessment protocols use Toxic Equivalency Factors (TEFs) to express the toxicity of different PCDF congeners relative to the most toxic dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
Analytical Chemistry: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard, highly sensitive, and specific analytical method required by regulatory agencies for the detection and quantification of trace levels of this compound and other PCDFs in complex environmental samples.
Monitoring and assessment are critical components of the remedial investigation and feasibility study (RI/FS) process at contaminated sites, such as those managed under the Superfund program in the United States. epa.gov
Scientific Underpinnings of Emission Control Strategies for PCDFs
PCDFs, including this compound, are not produced intentionally but are formed as unintentional byproducts in a variety of thermal and industrial processes. aaqr.org The scientific basis for controlling their emission is centered on understanding and manipulating the conditions of their formation.
Key formation pathways include:
De novo synthesis: Formation from carbon, oxygen, hydrogen, and chlorine on the surface of fly ash in the post-combustion zone of incinerators, typically in a temperature window of 250°C to 450°C. aaqr.org
Precursor formation: Formation from the chemical transformation of chlorinated precursor compounds, such as chlorophenols or polychlorinated biphenyls (PCBs).
Emission control strategies are scientifically designed to disrupt these formation pathways and capture any resulting pollutants. aaqr.org These strategies include:
Combustion Optimization: Ensuring high combustion efficiency by controlling temperature (typically above 850°C), turbulence, and residence time to destroy PCDFs and their precursors within the furnace.
Rapid Flue Gas Quenching: Quickly cooling the flue gases through the de novo formation temperature window to minimize PCDF formation on fly ash. aaqr.org
Activated Carbon Injection: Injecting powdered activated carbon into the flue gas stream. The large surface area of the carbon adsorbs PCDF molecules, which are then removed by particulate control devices.
Air Pollution Control Devices (APCDs): Using fabric filters (baghouses) or electrostatic precipitators to capture particulate matter, including fly ash with adsorbed PCDFs.
The table below outlines common industrial sources of PCDFs and the corresponding scientifically-backed control strategies. aaqr.org
| Industrial Source | Scientific Principle of Control | Control Technology/Strategy |
|---|---|---|
| Municipal Solid Waste Incineration | Preventing de novo synthesis and adsorbing formed PCDFs. | High-temperature combustion, rapid flue gas quenching, activated carbon injection, fabric filters. aaqr.org |
| Secondary Metal Smelting | Controlling inputs (e.g., plastics, solvents) and capturing emissions. | Scrap pre-cleaning, afterburners, activated carbon injection, baghouses. aaqr.org |
| Cement Kilns | Destroying organic matter at high temperatures and long residence times. | Kiln process optimization, raw material control. |
| Power Plants (Coal/Biomass) | Optimizing combustion and using advanced APCDs. | Efficient combustion control, selective catalytic reduction (SCR) for NOx control can also oxidize some PCDFs. |
Methodologies for Environmental Risk Assessment and Management
Environmental risk assessment for this compound follows a structured, multi-step process designed to estimate the nature and probability of adverse effects on ecosystems and human health. epa.govdtic.mil This framework is essential for informed risk management and regulatory decision-making.
The process generally includes four main steps:
Hazard Identification: This step involves identifying the potential adverse effects the chemical can cause. For this compound, this includes its persistence, potential for bioaccumulation, and its contribution to dioxin-like toxicity. epa.gov
Exposure Assessment: This quantitative step determines the extent of contact between the chemical and a receptor (human or ecological). It involves measuring or modeling the concentration of this compound in the environment, identifying exposure pathways (e.g., inhalation, ingestion of contaminated soil or food), and calculating the intake or dose. nih.gov
Dose-Response Assessment: This step characterizes the relationship between the dose of the chemical and the incidence of adverse effects in the exposed population. For carcinogenic risk, this is often expressed as a cancer slope factor. For non-cancer effects, a reference dose (RfD) is determined. epa.gov
Risk Characterization: The final step integrates the information from the previous three steps to provide a quantitative or qualitative estimate of risk. epa.gov It summarizes the potential for adverse effects, discusses uncertainties in the assessment, and provides a basis for risk managers to make decisions. epa.gov
The following table summarizes the key components of the environmental risk assessment methodology.
| Assessment Step | Objective | Key Information for this compound |
|---|---|---|
| Hazard Identification | Identify potential adverse health and environmental effects. | Classified as a PBT chemical; contributes to dioxin-like toxicity. epa.gov |
| Exposure Assessment | Quantify exposure levels, frequency, and duration. | Measurement of concentrations in soil, water, air, and biota; analysis of food chain models. nih.gov |
| Dose-Response Assessment | Relate dose to the incidence of adverse effects. | Use of Toxic Equivalency Factors (TEFs) to relate toxicity to TCDD; derivation of reference doses (RfDs). epa.gov |
| Risk Characterization | Integrate data to estimate risk and describe uncertainty. | Calculation of cancer risk or non-cancer hazard quotients; comparison of exposure levels to regulatory thresholds. epa.gov |
Risk management involves evaluating and implementing policy actions, such as setting emission standards or requiring site remediation, based on the outcomes of the risk assessment. epa.gov
International and National Approaches to PCDF Management and Research Initiatives
The management of PCDFs, including this compound, is guided by international agreements and implemented through national regulations.
International Frameworks: The primary international treaty governing PCDFs is the Stockholm Convention on Persistent Organic Pollutants . PCDFs are listed in Annex C of the convention as unintentionally produced POPs. Parties to the convention are obligated to take measures to reduce and, where feasible, ultimately eliminate releases from anthropogenic sources. nih.gov Key requirements include:
Developing national action plans to identify, characterize, and address the release of unintentional POPs.
Promoting the use of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for new and existing sources. nih.gov
Establishing national inventories to estimate PCDF releases. nih.gov
The United Nations Environment Programme (UNEP) has developed a "Standardized Toolkit for Identification and Quantification of Dioxin and Furan Releases" to assist countries in creating consistent and comparable national release inventories. nih.gov
National Approaches: Many countries have established national programs to manage PCDFs, often in response to their obligations under the Stockholm Convention. In the United States, the EPA regulates PCDFs under various statutes, including:
The Clean Air Act: Sets emission standards for sources like municipal waste combustors.
The Clean Water Act: Establishes water quality criteria to protect aquatic life and human health.
The Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA): Governs the cleanup of contaminated sites.
Research Initiatives: Ongoing research is essential for refining management strategies for PCDFs. Key areas of research include:
Improving Emission Inventories: Research to develop more accurate emission factors for various industrial sources to enhance the quality of national inventories. aaqr.org
Environmental Fate and Transport: Studies to better understand how PCDFs move through and persist in different environmental compartments.
Advanced Remediation Technologies: Development of innovative and cost-effective technologies for the cleanup of PCDF-contaminated soil and sediment.
Toxicology and Risk Assessment: Continued research to refine the Toxic Equivalency Factors for PCDF congeners and to better understand their mechanisms of toxicity.
Organizations like the PCD Foundation support and accelerate research, often through strategic partnerships with researchers and professional societies, to inform care decisions and improve quality of life, which can include understanding the environmental factors contributing to health issues. pcdfoundation.org
Q & A
Q. What analytical methods are recommended for detecting 2,4,6-trichlorodibenzofuran in environmental samples?
High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated dibenzofurans. For precise quantification, isotope dilution using 13C-labeled internal standards (e.g., 13C12-labeled analogs) is critical to correct for matrix effects and recovery losses during extraction . Sample preparation typically involves Soxhlet extraction with toluene or nonane-based solvents, followed by silica gel cleanup to remove interfering compounds .
Q. How does the chlorination pattern of this compound influence its environmental persistence?
The persistence of this compound is linked to its chlorination pattern, which reduces susceptibility to photolytic and microbial degradation compared to less chlorinated congeners. Studies show that ortho-substituted chlorines (e.g., positions 2, 4, 6) hinder enzymatic binding sites in biodegradation pathways, prolonging its half-life in soil and sediment .
Q. What are the primary sources of this compound in environmental matrices?
This congener is primarily a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorophenols. It is also a trace contaminant in historical pesticide formulations. Congener-specific analysis using HRGC/HRMS can distinguish its emission sources based on homolog patterns .
Advanced Research Questions
Q. How can experimental designs optimize the degradation of this compound by white-rot fungi?
Phlebia brevispora and Cerrena sp. F0607 demonstrate partial degradation via extracellular ligninolytic enzymes (e.g., lignin peroxidase). To enhance degradation efficiency:
- Use glucose-limited media to induce enzyme production.
- Maintain cultures at 28°C with agitation to improve oxygen diffusion.
- Monitor metabolites (e.g., hydroxylated derivatives) via LC-MS/MS to track degradation pathways . Note: Degradation rates are lower for this compound than for dioxins due to steric hindrance from chlorine positions .
Q. How do sediment adsorption dynamics affect the bioavailability of this compound in remediation studies?
Kaolin clay and silt exhibit strong irreversible adsorption due to high organic carbon content (log Kow ~6.2). Passive samplers mimicking tissue lipid content (e.g., polyethylene devices) can measure bioavailable fractions. However, solvent extraction (e.g., dichloromethane) may fail to recover sediment-bound residues, necessitating sequential extraction with alkaline solutions .
Q. What methodological challenges arise in quantifying this compound alongside co-eluting congeners?
Co-elution with structurally similar compounds (e.g., 2,4,8-trichlorodibenzofuran) can skew quantification. Solutions include:
Q. Why do contradictory results occur in congener-specific toxicity studies of this compound?
Discrepancies often stem from differences in model organisms (e.g., Daphnia magna vs. mammalian hepatocytes) and exposure matrices (water vs. lipid-rich media). Standardized testing using the EPA’s Toxicity Equivalency Factor (TEF) framework, with Ah receptor binding assays, is recommended to harmonize risk assessments .
Methodological Notes
- Synthesis of Isotope-Labeled Standards : 13C12-labeled this compound is synthesized via Ullmann coupling of 13C6-chlorophenol precursors, purified via preparative HPLC, and validated using NMR and HRMS .
- Data Interpretation : For environmental fate models, incorporate octanol-water partition coefficients (log Kow = 6.1) and Henry’s law constants (2.3 × 10⁻⁵ atm·m³/mol) to predict air-water-soil partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
